Cobalt chloride hexahydrate

Overview

Description

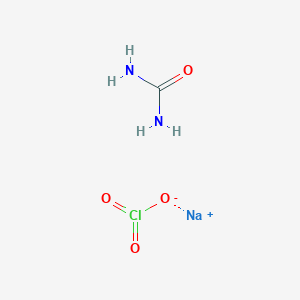

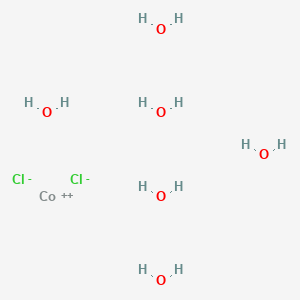

Cobalt chloride hexahydrate, also known as CoCl2·6H2O, is a chemical compound composed of cobalt and chloride ions in a hexahydrate form. It is a white, odorless, and hygroscopic solid that is soluble in water and other polar solvents. It is most commonly used as a reagent in analytical chemistry, and is also used in the production of dyes, pigments, and other industrial chemicals. Cobalt chloride hexahydrate has a wide range of applications in scientific research due to its unique properties.

Scientific Research Applications

Nutritional Supplement

Cobalt chloride hexahydrate is added for nutritional purposes as a source of cobalt in food supplements . Cobalt is an essential trace element as a part of vitamin B12, which is necessary for folate and fatty acid metabolism .

Drying Agent

It is widely used as a drying agent . It is an excellent indicator for water in desiccants .

Indicator for Silica Gel Dryer

Cobalt chloride hexahydrate also serves as an indicator for silica gel dryer . The color change of cobalt chloride from blue (anhydrous) to pink (hydrated) is often used to detect moisture in silica gel.

Electroplating

It helps in electroplating . In electroplating, it is used to coat metal objects with a thin layer of a different metal.

Inducer of HIF-1 Production

Cobalt chloride hexahydrate acts as an inducer of HIF-1 (Hypoxia-inducible factor 1) production . This is used to study apoptotic effects in HepG2 cells.

Coloring Agents for Glass Ceramics

It is used in painting and as coloring agents for glass ceramics . The vibrant colors produced by cobalt compounds make them ideal for this application.

Mechanism of Action

Target of Action

Cobalt chloride hexahydrate primarily targets the hypoxia-inducible factor 1α (HIF-1α) . HIF-1α is a master regulator in the cellular adaptive response to hypoxia . Cobalt chloride hexahydrate can stabilize HIF-1α protein by inactivating asparaginyl hydroxylase and prolyl hydroxylases . It is also used as a catalyst for various organic reactions .

Mode of Action

Cobalt chloride hexahydrate creates a hypoxia-like state in vitro, referred to as chemical hypoxia . It stabilizes HIF-1α, which then modulates the expression of various genes involved in cellular proliferation, differentiation, and survival . It can also act as a catalyst in various organic reactions, such as the acetylation and tosylation of alcohols, chemoselective reduction of carboxylic esters, and condensation reactions .

Biochemical Pathways

Cobalt chloride hexahydrate affects several biochemical pathways. Under chemical hypoxia, it downregulates the myogenic regulatory factor myogenin . The decrease in myogenin stability at mRNA and protein levels is accompanied by the upregulation of a muscle-specific E3 ubiquitin ligase MAFbx . This ligase can target myogenin protein for proteasomal degradation, along with changes in Akt/Foxo and AMPK/Foxo signaling pathways .

Pharmacokinetics

It is known that the compound is fairly soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of cobalt chloride hexahydrate results in the suppression of myoblast differentiation in a dose-dependent manner . The impaired myoblast differentiation is accompanied by the downregulation of myogenin . This leads to the failure of the myoblasts to differentiate into myotubes .

Action Environment

The action of cobalt chloride hexahydrate can be influenced by environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments . Additionally, its ability to create a hypoxia-like state suggests that it could be particularly active under conditions of low oxygen availability . .

properties

IUPAC Name |

cobalt(2+);dichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Co.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHNAMRJFCEERV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CoH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999109 | |

| Record name | Cobalt(2+) chloride--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt chloride hexahydrate | |

CAS RN |

7791-13-1 | |

| Record name | Cobaltous chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+) chloride--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt chloride (CoCl2), hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17AVG63ZBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula for cobalt chloride hexahydrate is CoCl2·6H2O. Its molecular weight is 237.93 g/mol.

A: Various spectroscopic techniques have been employed to characterize cobalt chloride hexahydrate. These include: * Infrared (IR) Spectroscopy: This technique identifies the presence of specific functional groups, such as the characteristic vibrations of Co-Cl and O-H bonds in the complex [, ]. * Raman Spectroscopy: This method provides insights into the vibrational modes of molecules within the crystal lattice, helping to understand the structural changes upon doping or complex formation []. * UV-Vis Spectroscopy: This technique helps determine the electronic transitions within the cobalt complex, providing information about its electronic structure and coordination geometry [].

A: Cobalt chloride hexahydrate exhibits a distinct color change in response to varying humidity levels. This property arises from the reversible hydration and dehydration of the cobalt complex. In its anhydrous form (CoCl2), it appears blue, while the hydrated form (CoCl2·6H2O) displays a pink color [, ]. This color change has been utilized in humidity sensors [].

A: Cobalt chloride hexahydrate can form complexes with various polymers, including poly(vinylamine) (PVA) [, ], poly(ethylene imine) (PEI) [], and poly(L-lysine) []. This interaction typically involves the coordination of nitrogen lone pairs from the polymer chains to the cobalt ion (Co2+). This coordination significantly influences the polymer's properties, such as its glass transition temperature (Tg).

ANone: Cobalt chloride hexahydrate acts as a catalyst in various organic reactions, facilitating the formation of desired products. Some notable applications include:

* **Biginelli Reaction:** It catalyzes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via a one-pot condensation of an aldehyde, a β-keto ester, and urea. This reaction is significant for synthesizing various biologically active compounds [, , ].* **[2+2+2] Cycloaddition Reactions:** It facilitates the synthesis of substituted 2,2′-bipyridines and 2,2′:6′,2″-terpyridines through the cycloaddition of diynes and nitriles. This reaction is valuable for creating nitrogen-containing heterocycles with applications in materials science and coordination chemistry [].A: Yes, research demonstrates that a complex mixture of cobalt chloride hexahydrate, dimethoxy ethane (DMET), and tin oxide (SnO2) can be used to catalyze hydrogen production from ethanol. This mixture effectively liberates hydrogen gas from ethanol at moderate temperatures (333 K) [].

ANone: Yes, cobalt chloride hexahydrate is associated with some toxicological concerns:

* **Allergic Contact Dermatitis:** It is a known allergen and can trigger allergic reactions, particularly contact dermatitis in sensitive individuals [, , , ].* **Cellular Toxicity:** At high concentrations or prolonged exposure, it can exert cytotoxic effects on various cell types [, ].ANone: Several analytical techniques are employed to investigate cobalt chloride hexahydrate:

* **Atomic Absorption Spectrometry (AAS):** This technique is used to determine the concentration of cobalt in various samples, including solutions and extracts [, ].* **X-ray Diffraction (XRD):** This method is used to determine the crystal structure and phase purity of synthesized materials containing cobalt [, , , ].* **Scanning Electron Microscopy (SEM):** This imaging technique visualizes the morphology and size of materials, including nanoparticles and composites containing cobalt [, , , ].* **Transmission Electron Microscopy (TEM):** This high-resolution imaging technique reveals the internal structure and morphology of nanomaterials, such as nanorods and nanoparticles containing cobalt [, ].ANone: Yes, researchers are exploring the use of cobalt chloride hexahydrate as a precursor for synthesizing various nanomaterials:

* **Cobalt Oxide Nanoparticles:** Co3O4 nanoparticles with specific morphologies, like nanoflowers, have been synthesized using cobalt chloride hexahydrate as a starting material. These nanostructures demonstrate potential in catalysis and energy storage applications [, ].* **Co-doped ZnO Nanoparticles:** Cobalt chloride hexahydrate has been used as a dopant to modify the properties of zinc oxide nanoparticles. These doped nanoparticles exhibit altered optical and vibrational characteristics, making them suitable for applications in optoelectronics and sensing [].Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.